1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea is a chemical compound with the molecular formula C11H14N2O3S It is known for its unique structure, which includes a benzyl group, a thiolane ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea typically involves the reaction of benzyl isocyanate with a thiolane derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the precise measurement of reactants, controlled addition of catalysts, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea moiety or the thiolane ring.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the urea moiety can produce amines.
Scientific Research Applications
1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiolane ring and urea moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]thiourea: Similar structure but with a thiourea moiety instead of urea.
1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate: Contains a carbamate group instead of urea.
1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]amide: Features an amide group in place of urea.
Uniqueness
1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N2O3S |
---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
1-benzyl-3-[(1,1-dioxothiolan-3-yl)methyl]urea |
InChI |
InChI=1S/C13H18N2O3S/c16-13(14-8-11-4-2-1-3-5-11)15-9-12-6-7-19(17,18)10-12/h1-5,12H,6-10H2,(H2,14,15,16) |
InChI Key |
ZMRSNYUAFGYUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.